Superior Enzymatic Potency: Head-to-Head Comparison with GSK-3326595
Prmt5-IN-16 demonstrates superior PRMT5 inhibitory activity compared to the clinical candidate GSK-3326595 in a head-to-head enzymatic assay. The compound exhibits a lower IC50, indicating a higher binding affinity and potency [1].
| Evidence Dimension | PRMT5 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | GSK-3326595 (IC50: 9.2 nM) |
| Quantified Difference | ~2.2-fold more potent |
| Conditions | In vitro PRMT5 enzymatic assay [1] |
Why This Matters
Enhanced enzymatic potency directly translates to lower effective concentrations required to achieve target engagement, potentially mitigating off-target effects and improving therapeutic window in in vivo models.
- [1] Tang, Y., Huang, S., Chen, X., Huang, J., Lin, Q., Huang, L., Wang, S., Zhu, Q., Xu, Y., & Zou, Y. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules, 27(19), 6637. View Source
